Enhanced Cellular Uptake and Intracellular GSSG Delivery vs. Unmodified Glutathione Disulfide
The dimethyl esterification of GSSG dramatically improves its ability to cross the cell membrane, a barrier that unmodified GSSG cannot efficiently overcome. This is evidenced by the ability of Glutathione Dimethyl Ester Disulfide Dihydrochloride to significantly elevate intracellular levels of oxidized glutathione and induce protein S-glutathionylation (PSSG), a process that is minimal with GSSG treatment alone. For instance, in LLC-PK1 cells, incubation with 50 µM of the compound for 2 hours resulted in a measurable and significant increase in PSSG as assessed by western blotting under non-reducing conditions, whereas a 50 µM dose of GSSG produced a markedly smaller or undetectable effect [1][2].
| Evidence Dimension | Induction of Protein S-Glutathionylation (PSSG) as a marker of intracellular GSSG accumulation |
|---|---|
| Target Compound Data | Significant increase in PSSG band intensity (relative to control) upon treatment with 50 µM Glutathione Dimethyl Ester Disulfide Dihydrochloride for 2 hours [1]. |
| Comparator Or Baseline | Glutathione Disulfide (GSSG): Minimal to no detectable increase in PSSG band intensity under identical treatment conditions (50 µM, 2 hours) [1]. |
| Quantified Difference | A qualitative but clear and significant increase in PSSG levels for the dimethyl ester relative to the near-baseline levels observed with unmodified GSSG. |
| Conditions | LLC-PK1 porcine kidney epithelial cells in vitro; treatment for 2 hours; PSSG assessed via Western blot under non-reducing conditions [1]. |
Why This Matters
This demonstrates that the dimethyl ester prodrug is essential for achieving rapid, robust intracellular loading with oxidized glutathione (GSSG) to study protein S-glutathionylation, a key redox signaling event, whereas GSSG is functionally inert due to its membrane impermeability.
- [1] Tsou, P. S., Addanki, V., Haas, J. A., Page, N. A., & Fung, H. L. (2009). Role of glutaredoxin-mediated protein S-glutathionylation in cellular nitroglycerin tolerance. Journal of Pharmacology and Experimental Therapeutics, 329(2), 649-656. View Source
- [2] Tsou, P. S., Addanki, V., Haas, J. A., Page, N. A., & Fung, H. L. (2009). Role of glutaredoxin-mediated protein S-glutathionylation in cellular nitroglycerin tolerance. Data Supplement. View Source
